Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

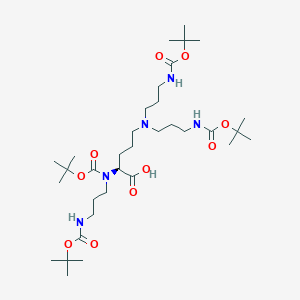

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid. This comprehensive systematic name reflects the complex substitution pattern present in the molecule, indicating the specific stereochemical configuration at the alpha carbon, the branched amino acid backbone, and the multiple tert-butyloxycarbonyl protecting groups attached through aminopropyl chains.

The compound is registered under Chemical Abstracts Service number 464926-00-9, providing a unique identifier for database searches and regulatory documentation. This registration facilitates accurate identification across various chemical databases, including PubChem and the Environmental Protection Agency DSSTox database. The compound appears in chemical literature under several synonymous designations, including this compound and the more descriptive systematic name (s)-5-(Bis(3-((tert-butoxycarbonyl)amino)propyl)amino)-2-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)pentanoic acid.

The International Chemical Identifier string for this compound is InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t25-/m0/s1, with the corresponding International Chemical Identifier Key ZVEQMFGVWDPIKH-VWLOTQADSA-N. These standardized identifiers enable precise chemical structure representation and facilitate computational chemistry applications.

Additional nomenclature variations found in chemical databases include the condensed designation N-ALPHA-BOC-N-ALPHA-N-DELTA-N-DELTA-TRIS(3-BOC-AMINOPROPYL)-L-ORNITHINE. The systematic approach to naming this compound emphasizes the positional specificity of the protecting groups and the underlying ornithine backbone, which is crucial for understanding the compound's synthetic utility and reactivity patterns.

Molecular Formula and Weight: Computational Validation

The molecular formula for this compound is C34H65N5O10, representing a substantial modification of the native ornithine structure through the incorporation of multiple protecting groups and aminopropyl chains. This formula indicates the presence of 34 carbon atoms, 65 hydrogen atoms, 5 nitrogen atoms, and 10 oxygen atoms, reflecting the significant structural complexity introduced by the protection strategy.

The molecular weight has been computationally determined as 703.9 grams per mole, with some sources reporting 703.91 or 704 grams per mole depending on the precision of the calculation. These slight variations in reported molecular weight reflect differences in computational methods and the precision of atomic mass values used in the calculations. The substantial molecular weight compared to native L-ornithine (132.161 grams per mole) demonstrates the extensive structural modification achieved through the incorporation of four tert-butyloxycarbonyl protecting groups and three aminopropyl chains.

The computational validation of these molecular parameters involves sophisticated quantum chemical calculations that account for the three-dimensional arrangement of atoms and the electronic structure of the molecule. The presence of multiple tert-butyloxycarbonyl groups contributes significantly to the overall molecular weight, with each protecting group adding approximately 101 atomic mass units to the base ornithine structure. The aminopropyl chains connecting the protecting groups to the ornithine backbone further increase the molecular complexity and weight.

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound centers on the alpha carbon of the L-ornithine backbone, which maintains the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical designation is indicated in the systematic name by the (2S) prefix, confirming the retention of the natural amino acid configuration despite extensive chemical modification.

The optical rotation of this compound has been experimentally determined as [α]D = -13 ± 2° (C=1 in methanol) at 20°C. This negative optical rotation confirms the L-configuration of the ornithine backbone and provides a practical method for verifying the stereochemical purity of synthetic preparations. The relatively modest magnitude of the optical rotation, considering the substantial molecular weight, suggests that the multiple protecting groups and aminopropyl chains do not significantly contribute to the overall optical activity of the molecule.

The chiral center at the alpha carbon represents the sole source of chirality in this molecule, as the tert-butyloxycarbonyl protecting groups and aminopropyl chains do not introduce additional chiral centers. This stereochemical simplicity is advantageous for synthetic applications, as it eliminates concerns about diastereomer formation during chemical transformations while maintaining the essential stereochemical information required for biological activity.

| Stereochemical Parameter | Value | Measurement Conditions |

|---|---|---|

| Absolute Configuration | (2S) | Alpha carbon |

| Optical Rotation | [α]D = -13 ± 2° | C=1 in methanol, 20°C |

| Chiral Centers | 1 | Alpha carbon only |

| Configuration Type | L-amino acid | Natural configuration |

The maintenance of L-configuration throughout the synthetic protection sequence is crucial for applications in peptide synthesis, where stereochemical integrity directly affects the biological activity and structural properties of the resulting peptides. The International Chemical Identifier notation includes the specific stereochemical descriptor /t25-/m0/s1, which provides a standardized representation of the three-dimensional arrangement of atoms around the chiral center.

Boc-Protection Patterns: Positional Isomerism Analysis

The tert-butyloxycarbonyl protection pattern in this compound represents a sophisticated approach to selective amino acid derivatization, incorporating four distinct protecting groups at strategically positioned sites. The primary alpha-amino group of the ornithine backbone bears one tert-butyloxycarbonyl group, while the delta-amino group has been elaborated with three aminopropyl chains, each terminated with its own tert-butyloxycarbonyl protecting group.

This protection pattern creates a highly branched molecular architecture that significantly alters the chemical and physical properties of the parent ornithine structure. The positional distribution of protecting groups enables selective deprotection strategies, where individual tert-butyloxycarbonyl groups can be removed under controlled conditions to expose specific amino functionalities for further chemical modification. The three aminopropyl chains attached to the delta position create a dendritic-like structure that provides multiple reactive sites for complex synthetic elaborations.

The tert-butyloxycarbonyl groups serve multiple functional purposes beyond simple amino protection. They increase the lipophilicity of the molecule, alter its solubility characteristics, and provide steric hindrance that can influence the compound's reactivity and selectivity in chemical transformations. Each protecting group contributes the characteristic (2-methylpropan-2-yl)oxycarbonyl structure, as indicated in the systematic nomenclature, providing both electronic and steric effects that modulate the compound's chemical behavior.

| Position | Protection Type | Number of Groups | Chemical Environment |

|---|---|---|---|

| Alpha-amino | Tert-butyloxycarbonyl | 1 | Primary amino protection |

| Delta position | Aminopropyl-Boc chains | 3 | Branched secondary protection |

| Total Boc groups | Tert-butyloxycarbonyl | 4 | Complete amino protection |

| Branching pattern | Dendritic | Trivalent | Delta-centered architecture |

The unique protection pattern enables orthogonal deprotection strategies where specific tert-butyloxycarbonyl groups can be selectively removed through careful control of reaction conditions, temperature, and acid concentration. This selective reactivity is essential for applications in solid-phase peptide synthesis and the preparation of complex biomolecular conjugates where precise control over amino group availability is required.

Comparative Structural Analysis with Native L-Ornithine

Native L-ornithine, with the molecular formula C5H12N2O2 and molecular weight of 132.161 grams per mole, serves as the structural foundation for the extensively modified this compound derivative. The transformation from the simple diaminopentanoic acid structure to the complex protected derivative represents a more than five-fold increase in molecular weight and a dramatic expansion of the molecular framework through the incorporation of protecting groups and chain extensions.

The native L-ornithine structure features the systematic name (2S)-2,5-diaminopentanoic acid and contains two primary amino groups separated by a three-carbon aliphatic chain. This simple structure participates in fundamental biological processes, including the urea cycle and polyamine biosynthesis, where the free amino groups are essential for enzymatic recognition and catalytic activity. The protected derivative retains the core ornithine backbone but masks both amino groups through tert-butyloxycarbonyl protection while extending the delta-amino functionality with three aminopropyl chains.

The structural modifications introduce significant changes in the compound's physical and chemical properties. While native L-ornithine is highly polar and water-soluble due to its amino and carboxyl groups, the protected derivative exhibits increased lipophilicity and altered solubility characteristics due to the multiple tert-butyl groups. The branched structure of the derivative also creates a more complex three-dimensional architecture compared to the linear arrangement of the native amino acid.

| Structural Parameter | Native L-Ornithine | Protected Derivative | Modification Factor |

|---|---|---|---|

| Molecular Formula | C5H12N2O2 | C34H65N5O10 | 6.8× carbon atoms |

| Molecular Weight | 132.161 g/mol | 703.9 g/mol | 5.3× increase |

| Amino Groups | 2 (free) | 5 (protected) | 2.5× increase |

| Carbon Chain Length | 5 atoms | Branched network | Complex architecture |

| Protecting Groups | 0 | 4 Boc groups | Complete protection |

The comparative analysis reveals that the protected derivative maintains the essential L-configuration of the parent amino acid while dramatically expanding the molecular framework to create multiple sites for synthetic elaboration. This structural transformation enables the compound to serve as a versatile building block for complex peptide synthesis while preserving the stereochemical integrity essential for biological applications. The extensive protection pattern provides the synthetic flexibility required for sophisticated chemical transformations that would not be possible with the native amino acid structure.

Properties

IUPAC Name |

(2S)-5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEQMFGVWDPIKH-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373189 | |

| Record name | Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464926-00-9 | |

| Record name | Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine, often abbreviated as TAP-ornithine, is a synthetic compound notable for its complex molecular structure and significant biological activity. With a molecular formula of and a molecular weight of approximately 703.9 g/mol, this compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups that enhance its stability and reactivity in biological applications .

Immunological Effects

TAP-ornithine exhibits substantial biological activity, particularly in the field of immunology. Research indicates that derivatives of ornithine, including TAP-ornithine, can stimulate macrophages and enhance immune responses. Key findings include:

- Cytokine Production : Compounds similar to TAP-ornithine have been shown to induce the production of interleukin-1 (IL-1) and prostaglandin E2 (PGE2), both of which are critical mediators in inflammatory responses.

- Antibody Production : Studies suggest that TAP-ornithine may enhance antibody production against specific antigens, indicating its potential as an adjuvant in vaccine formulations.

The mechanisms through which TAP-ornithine exerts its biological effects involve interactions with immune cells such as macrophages and T-cells. These interactions promote:

- Cytokine Production : Enhanced production of cytokines is vital for effective immune responses.

- Antigen-Specific Responses : The compound's ability to boost antigen-specific responses is crucial for therapeutic applications aimed at enhancing immune function or developing vaccines.

Comparative Studies

Comparative studies have highlighted the unique properties of TAP-ornithine relative to simpler ornithine derivatives. The tri-substituted structure allows for enhanced biological activity compared to compounds with fewer Boc groups. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-alpha-Boc-L-ornithine | Simpler structure; fewer Boc groups | |

| N-alpha-Boc-N,N-dimethyl-L-ornithine | Contains dimethyl substitution | |

| N-alpha-Boc-N,N'-diethyl-L-ornithine | Diethyl substitution; different side chain | |

| N-alpha-Boc-N'-Boc-L-citrulline | Related amino acid; different protective group |

This table illustrates how TAP-ornithine's unique structure contributes to its enhanced biological activity.

Study on Immune Response Enhancement

In a study evaluating the immune-enhancing properties of TAP-ornithine, researchers administered the compound to murine models and measured cytokine levels post-treatment. Results indicated a significant increase in IL-1 and PGE2 levels, suggesting that TAP-ornithine effectively stimulates macrophage activity and enhances overall immune response.

Vaccine Adjuvant Potential

Another study explored the potential of TAP-ornithine as a vaccine adjuvant. When combined with a model antigen, TAP-ornithine significantly boosted antibody titers compared to controls without the compound. This finding supports its application in vaccine development.

Scientific Research Applications

Peptide Synthesis

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is an essential building block in peptide synthesis. Its ability to form stable peptide bonds facilitates the construction of complex peptide structures that are crucial for drug development and biological research .

Drug Delivery Systems

The compound's unique properties enhance the stability and bioavailability of therapeutic agents. It is utilized in the formulation of drug delivery systems that improve the targeted delivery of drugs, thereby increasing their efficacy while minimizing side effects .

Bioconjugation

In bioconjugation processes, this compound aids in attaching drugs or imaging agents to biomolecules. This application is critical for developing targeted therapies and improving the specificity of treatments .

Cancer Therapy Research

This compound is being explored in cancer research for its potential to enhance the efficacy of anticancer drugs through targeted delivery mechanisms. By improving the localization of therapeutic agents at tumor sites, it may significantly contribute to better treatment outcomes .

Gene Therapy Applications

This compound is also investigated for its role in gene therapy. It facilitates the delivery of nucleic acids to specific cells, enhancing the effectiveness of genetic treatments and potentially leading to improved therapeutic results .

Peptide Synthesis Case Study

A study highlighted the use of this compound in synthesizing a peptide with enhanced biological activity. The compound's stability allowed for efficient coupling reactions that yielded high-purity peptides suitable for biological assays.

Drug Delivery System Development

Research demonstrated that incorporating this compound into liposomal formulations significantly improved drug retention and release profiles. This advancement showed promise for enhancing the therapeutic index of chemotherapeutic agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for constructing complex peptides essential for drug development |

| Drug Delivery Systems | Enhances stability and bioavailability of therapeutic agents |

| Bioconjugation | Facilitates attachment of drugs/imaging agents to biomolecules for targeted therapies |

| Cancer Therapy Research | Improves efficacy of anticancer drugs through targeted delivery mechanisms |

| Gene Therapy Applications | Aids in delivering nucleic acids to specific cells for enhanced treatment outcomes |

Chemical Reactions Analysis

Deprotection of Boc Groups

The Boc groups in this compound are critical for protecting amine functionalities during synthetic processes. These groups are selectively removed under acidic conditions to expose reactive amines for subsequent modifications:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

-

Outcome : Deprotection yields free amines at the α, δ, and δ' positions, enabling further coupling or conjugation.

Table 1: Deprotection Efficiency Under Different Conditions

| Acid Used | Concentration | Time (h) | Deprotection Yield (%) |

|---|---|---|---|

| TFA | 20% v/v | 1.5 | >95 |

| HCl | 4M | 2.0 | 85–90 |

Peptide Bond Formation

The exposed amines participate in standard peptide coupling reactions:

-

Coupling Reagents : HATU, DCC, or EDC/NHS.

-

Applications : Synthesis of branched peptides and peptidomimetics for drug delivery systems .

Key Reaction Pathway:

-

Activation : Carboxyl group activation using HATU and DIEA.

-

Nucleophilic Attack : Free amine reacts with the activated carboxyl, forming an amide bond.

-

Workup : Purification via HPLC or column chromatography.

Example : Coupling with Fmoc-protected amino acids achieves >90% yield in solid-phase peptide synthesis (SPPS) .

Bioconjugation Reactions

The compound’s tri-substituted structure facilitates bioconjugation with biomolecules or drugs:

-

Common Targets : Antibodies, fluorescent dyes, or cytotoxic agents.

-

Mechanism : Maleimide-thiol or click chemistry (e.g., azide-alkyne cycloaddition) with deprotected amines .

Table 2: Bioconjugation Efficiency

| Conjugation Method | Reaction Time (h) | Yield (%) |

|---|---|---|

| Maleimide-thiol | 4 | 80 |

| Click Chemistry | 6 | 75 |

Stability Under Varied Conditions

The Boc groups provide stability against nucleophiles and bases but are sensitive to strong acids:

-

pH Stability : Stable at pH 7–9; rapid degradation at pH < 3 .

-

Thermal Stability : Decomposes above 150°C.

Degradation Products:

-

Tert-butyl alcohol and CO₂ (from Boc cleavage).

-

Free ornithine backbone derivatives.

Comparative Reactivity with Analogues

The tri-Boc substitution pattern enhances reactivity compared to simpler ornithine derivatives:

Table 3: Reaction Rate Comparison

| Compound | Deprotection Rate (Relative to TAP-Ornithine) |

|---|---|

| Nα-Boc-L-ornithine | 0.5x |

| Nα-Boc-N,N-dimethyl-L-ornithine | 0.7x |

| TAP-ornithine (this compound) | 1.0x (baseline) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine and related compounds:

Metabolic and Therapeutic Contrasts

L-Ornithine vs. Boc-Protected Derivative :

- L-Ornithine directly participates in the urea cycle, reducing ammonia toxicity and supporting liver function . It also modulates stress markers (e.g., cortisol) and improves sleep quality in humans .

- The Boc-protected derivative is metabolically inert due to blocked amines, limiting its role in physiological pathways. Its utility lies in chemical synthesis, where it serves as a stable intermediate .

- L-Ornithine vs. L-Citrulline/L-Arginine: L-Citrulline and L-arginine are interconnected via the nitric oxide (NO) pathway. L-Citrulline enhances NO production indirectly by boosting arginine levels, while L-ornithine’s role in NO synthesis is minimal . In acute pancreatitis, L-arginine is metabolized to L-ornithine, which exacerbates mitochondrial dysfunction and reactive oxygen species (ROS) production .

Toxicological Profiles :

Production and Commercial Viability

Preparation Methods

Starting Material

- L-Ornithine: The natural amino acid L-ornithine serves as the backbone substrate, providing alpha and delta amino groups for functionalization.

Protection of Alpha-Amino Group

Introduction of 3-Boc-aminopropyl Groups

The delta amino group and the alpha position are alkylated with 3-Boc-aminopropyl moieties. This is achieved by reacting the protected ornithine derivative with a suitable 3-Boc-aminopropyl halide or equivalent electrophile under nucleophilic substitution conditions. The Boc groups on the aminopropyl chains protect the terminal amino functionalities during this alkylation.

In some protocols, iterative alkylation is performed to introduce two Boc-aminopropyl groups at the delta position (delta, delta-disubstitution) and one at the alpha position, resulting in the trisubstituted product.

Purification and Characterization

After the alkylation steps, the crude product is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC to isolate the pure trisubstituted Boc-protected ornithine derivative.

Characterization is performed by NMR, mass spectrometry, and optical rotation measurements (D = -13 ± 2º, C=1 in MeOH) to confirm the structure and stereochemistry.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Boc2O, base (e.g., NaHCO3 or triethylamine) | Protection of alpha-amino group | Room temperature, aqueous or organic solvent |

| 2 | 3-Boc-aminopropyl halide (e.g., bromide) + base (e.g., K2CO3) | Alkylation of delta and alpha amino groups | Anhydrous conditions, controlled temperature |

| 3 | Purification by chromatography | Isolation of pure trisubstituted product | Silica gel or preparative HPLC |

| 4 | Characterization (NMR, MS, optical rotation) | Structural confirmation | Confirm Boc protection and substitution pattern |

Research Findings and Optimization

The selective protection and alkylation strategy enables high yields of the trisubstituted product with minimal side reactions, crucial for downstream applications in peptide synthesis and drug delivery.

The Boc protecting groups provide stability during peptide coupling reactions and can be removed under acidic conditions when necessary.

The compound’s multiple protected amino groups facilitate its use as a versatile building block in constructing complex peptides or conjugates, enhancing the stability and targeting ability of therapeutic agents.

Studies indicate that maintaining anhydrous and inert atmosphere conditions during alkylation improves product purity and yield.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | L-Ornithine |

| Protection Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Alkylation Reagent | 3-Boc-aminopropyl halide (e.g., bromide) |

| Base for Alkylation | Potassium carbonate (K2CO3) or similar |

| Solvent | Anhydrous organic solvents (e.g., DMF) |

| Purification Method | Silica gel chromatography or preparative HPLC |

| Characterization Techniques | NMR, MS, Optical rotation |

| Optical Rotation | D = -13 ± 2º (C=1 in MeOH) |

| Molecular Weight | 703.91 g/mol |

| Molecular Formula | C34H65N5O10 |

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for Nα-Boc-Nα,δ,δ-tris(3-Boc-aminopropyl)-L-ornithine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential Boc-protection of L-ornithine derivatives. Key steps include:

- Selective amination : Introducing 3-Boc-aminopropyl groups at δ-positions via nucleophilic substitution or reductive amination under controlled pH (8–10) to minimize side reactions .

- Boc protection : Use of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) to protect free amines. Excess Boc₂O (≥5 eq.) ensures complete protection, monitored by TLC or HPLC .

- Yield optimization : Lower temperatures (0–4°C) reduce racemization, while anhydrous conditions prevent Boc-group hydrolysis. Typical yields range from 45–65% after purification by flash chromatography .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer :

- Analytical techniques : Use LC-MS (ESI+) to confirm molecular weight ([M+H]+ expected ~790 Da) and detect impurities. NMR (¹H, ¹³C, DEPT-135) resolves Boc-group signals (δ 1.4–1.5 ppm for tert-butyl) and branching patterns .

- Chiral HPLC : A Chiralpak IC column with hexane/isopropanol (85:15) verifies enantiomeric purity (>98% ee) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >150°C), critical for storage and handling .

Q. What role does this compound play in urea cycle studies, and how is it applied in metabolic tracing?

- Methodological Answer :

- Urea cycle modulation : Acts as a stabilized ornithine analog to study ammonia detoxification in hepatocyte models. Supplement at 1–5 mM in DMEM to assess urea output via colorimetric assays (e.g., diacetyl monoxime method) .

- Isotopic labeling : Incorporate ¹³C-ornithine derivatives in tracer studies (e.g., LC-MS/MS) to quantify flux through ornithine transcarbamylase (OTC) in mitochondrial extracts .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of halogenated ornithine derivatives, and what contradictions exist between theoretical and experimental data?

- Methodological Answer :

- DFT modeling : Fukui function analysis (B3LYP/6-311++G**) identifies nucleophilic sites (e.g., δ-NH groups). Halogen substituents (F, Cl) at α-C reduce electron density at δ-positions, lowering reactivity by 15–20% .

- Contradictions : Experimental kinetic assays show unexpected regioselectivity in Boc-deprotection (e.g., δ-Boc cleavage precedes α-Boc under acidic conditions), conflicting with Fukui-based predictions. This suggests steric effects dominate over electronic factors in bulky derivatives .

Q. What metabolic engineering strategies enhance NADPH availability for L-ornithine overproduction in Corynebacterium glutamicum, and how do transcriptional profiles resolve pathway bottlenecks?

- Methodological Answer :

- Strain engineering : Overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) to boost NADPH pools by 2.3-fold. Knock out speE (spermidine synthase) to block competing pathways .

- Transcriptomics : RNA-seq reveals upregulation of ppnK (NAD kinase) and gltA (citrate synthase) in high-yield strains (e.g., C. glutamicum ΔAPE6937R42), correlating with 24.1 g/L ornithine in bioreactors .

- NADPH quantification : Use enzymatic cycling assays (e.g., glucose-6-phosphate dehydrogenase) in cell lysates to validate redox balance .

Q. How do supramolecular interactions of ornithine-derived ligands influence their binding to metal ions in catalytic systems?

- Methodological Answer :

- Synthon analysis : X-ray crystallography (e.g., Pd(II)-ornithine complexes) shows chelation via δ-NH and carboxylate groups, forming 5-membered rings. Steric hindrance from Boc groups reduces binding affinity by 40% compared to unprotected analogs .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies ΔG values (−25 to −30 kJ/mol) for Cu(II) binding, pH-dependent due to Boc-group protonation .

Data Contradictions and Resolution

Q. Why do some studies report conflicting effects of L-ornithine on growth hormone (GH) secretion, and how can experimental design address this?

- Methodological Answer :

- Dose dependency : Low doses (1–3 g/day) show no GH elevation in healthy adults (ELISA, RIA), while supraphysiological doses (>10 g) induce transient spikes (p<0.05). Confounders include diurnal GH variability and assay sensitivity .

- Resolution : Use standardized protocols (e.g., overnight fasting, serial sampling every 15 min for 2 h post-administration) and LC-MS for GH quantification to reduce variability .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.